2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone
Overview
Description
2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone is an organic compound with a unique structure that combines a methylsulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic methylsulfonyl group attacks the electrophilic carbonyl carbon of the 4-nitrobenzaldehyde, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone has a broad spectrum of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone involves its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This reactivity is due to the presence of the methylsulfonyl group, which enhances the nucleophilicity of the compound. The nitro group also plays a role in stabilizing the intermediate species formed during reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate: Similar in structure but with a carbonate group instead of a ketone.
2-Methoxyphenyl isocyanate: Shares the nitrophenyl group but has an isocyanate functional group.
Uniqueness
2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone is unique due to the combination of the methylsulfonyl and nitrophenyl groups, which confer distinct reactivity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-methylsulfonyl-1-(4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-16(14,15)6-9(11)7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJBYOJVXBUKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571464 | |
Record name | 2-(Methanesulfonyl)-1-(4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136819-50-6 | |
Record name | 2-(Methanesulfonyl)-1-(4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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